molecular formula C16H26N4 B8377568 2-tert-Butyl-4-cyclobutyl-6-(piperazin-1-yl)pyrimidine

2-tert-Butyl-4-cyclobutyl-6-(piperazin-1-yl)pyrimidine

Cat. No. B8377568
M. Wt: 274.40 g/mol
InChI Key: AMEZAFGAGCGHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-4-cyclobutyl-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H26N4 and its molecular weight is 274.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-tert-Butyl-4-cyclobutyl-6-(piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl-4-cyclobutyl-6-(piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-tert-Butyl-4-cyclobutyl-6-(piperazin-1-yl)pyrimidine

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

2-tert-butyl-4-cyclobutyl-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C16H26N4/c1-16(2,3)15-18-13(12-5-4-6-12)11-14(19-15)20-9-7-17-8-10-20/h11-12,17H,4-10H2,1-3H3

InChI Key

AMEZAFGAGCGHTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)N2CCNCC2)C3CCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

24.8 g of piperazine (287.9 mmol) were dissolved in 350 ml of ethanol and heated to reflux. 24.9 g of 2-tert-butyl-4-chloro-6-cyclobutyl-pyrimidine (48.06 mmol), dissolved in 50 ml of ethanol, were added dropwise to the solution. The solution was refluxed for further 3 h, cooled to room temperature and then extracted with water and ethyl acetate. The organic layer was washed with 5% citric acid (aq.), and the aqueous layer was adjusted to alkaline pH with 2 N NaOH. The alkaline aqueous layer was reextracted with ethyl acetate, and the organic phase was dried over magnesium sulfate, filtered and concentrated to dryness to yield 8.6 g (65.2%) of the title compound.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
65.2%

Synthesis routes and methods II

Procedure details

piperazine (7.54 g, 87.57 mmol) was dissolved in EtOH, 2-tert-butyl-4-chloro-6-cyclobutyl-pyrimidine (3.28 g, 14.60 mmol) was added dropwise at 80° C. over 10 min. The solution was refluxed overnight and then concentrated under reduced pressure. The residue was dissolved in EtOAc, washed with water and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to give the title compound (3.5 g, 87%).
Quantity
7.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Yield
87%

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